N,N-diisopropyl-3,4,5-trimethoxybenzamide
Description
Contextualization within the Benzamide (B126) Chemical Class
Benzamides are a class of organic compounds characterized by a carboxamide substituent attached to a benzene (B151609) ring. This structural motif is a cornerstone in medicinal chemistry and materials science. The amide linkage provides a planar, rigid unit capable of forming hydrogen bonds, a critical feature for molecular recognition at biological targets. The aromatic ring offers a scaffold that can be functionalized to modulate electronic properties, solubility, and spatial arrangement. Benzamide derivatives are found in a wide array of pharmaceuticals, demonstrating the versatility of this chemical class.
Historical Development and Early Research Trajectories Related to Trimethoxybenzamide Scaffolds
The journey of trimethoxybenzamide scaffolds is rooted in the broader history of organic chemistry. The fundamental reactions required to synthesize such molecules, like the Friedel-Crafts reactions developed in 1877, provided the initial tools to attach substituents to aromatic rings. mdpi.com Early research often utilized readily available starting materials from natural sources or coal tar distillation. chemicalbook.com
Precursors to the 3,4,5-trimethoxybenzoyl moiety, such as 3,4,5-trimethoxybenzaldehyde (B134019), can be synthesized from more common natural products like vanillin (B372448). The 1,3,5-trimethoxybenzene (B48636) core, another key structural element, has been a subject of study for its utility in synthesis, serving as a building block for more complex molecules. These historical synthetic advancements paved the way for the creation of highly functionalized molecules like N,N-diisopropyl-3,4,5-trimethoxybenzamide, allowing researchers to explore how combinations of different functional groups on a benzene ring influence chemical and biological properties.
Below is a table of key physicochemical properties for the subject compound.
| Property | Value |
| CAS Number | 63886-93-1 |
| Molecular Formula | C₁₆H₂₅NO₄ |
| Molecular Weight | 295.37 g/mol |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area | 47.9 Ų |
| LogP (Predicted) | 2.6 |
Note: Data is computationally predicted and sourced from publicly available chemical databases.
Significance of Diisopropyl Substitution in Benzamide Structural Chemistry
The substitution of two isopropyl groups on the amide nitrogen atom is a critical structural feature of this compound. These bulky alkyl groups impart significant steric hindrance around the amide bond. This steric bulk has several important consequences in both chemical synthesis and molecular interactions.
In organic synthesis, the use of diisopropylamine (B44863) as a nucleophile is known to be selective due to its size. In the context of the benzamide structure, the diisopropyl groups can influence the molecule's conformational preferences and restrict rotation around the carbon-nitrogen bond. This can lock the molecule into a more defined three-dimensional shape, which is crucial for selective binding to biological targets like enzymes or receptors. Furthermore, the lipophilicity of the compound is enhanced by these nonpolar alkyl groups, which can influence its solubility and ability to cross biological membranes. The steric hindrance provided by the isopropyl groups can also shield the amide bond from enzymatic hydrolysis, potentially increasing the metabolic stability of the molecule.
Current Paradigms and Research Frontiers for this compound Analogues
Current research is actively exploring analogues of this compound, particularly those based on the trimethoxyphenyl (TMP) moiety, for therapeutic applications. A significant frontier is in the development of novel anticancer agents. The trimethoxybenzene structure is a key component of natural products like combretastatin (B1194345) A-4, which is known to inhibit tubulin polymerization, a critical process in cell division.
Recent studies have focused on synthesizing a variety of new compounds that incorporate the TMP scaffold. These analogues have been evaluated for their ability to kill cancer cells (cytotoxic activity) and to interfere with the cellular machinery of cancer cells. For example, a series of novel trimethoxyphenyl-based analogues were synthesized and tested against the hepatocellular carcinoma (HepG2) cell line. Several of these compounds demonstrated potent cytotoxic activity.
The mechanism of action for these promising analogues is believed to involve the inhibition of tubulin polymerization, similar to other colchicine-binding site agents. Research has shown that lead compounds can trigger apoptosis, or programmed cell death, in cancer cells. The frontiers of this research are now moving towards enhancing the efficacy and delivery of these compounds. This includes the development of nanoparticle-based drug delivery systems to improve the solubility and bioavailability of these potent analogues.
The table below summarizes the in-vitro cytotoxic activity of selected trimethoxyphenyl-based analogues from recent research.
| Compound | Description | IC₅₀ (μM) against HepG2 cells |
| Compound 9 | N-phenyl triazinone derivative | 1.38 |
| Compound 10 | N-pyridoyl triazinone derivative | 2.52 |
| Compound 11 | N-phenylthiazolyl triazinone derivative | 3.21 |
| Podophyllotoxin (Reference) | Known anticancer agent | Not specified in this context |
Source: Data from a study on newly synthesized trimethoxyphenyl-based analogues.
This research highlights the immense potential of the trimethoxybenzoyl scaffold, present in this compound, as a foundation for designing the next generation of targeted therapeutics.
Structure
3D Structure
Properties
IUPAC Name |
3,4,5-trimethoxy-N,N-di(propan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-10(2)17(11(3)4)16(18)12-8-13(19-5)15(21-7)14(9-12)20-6/h8-11H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETBURNRZVFMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=C(C(=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90213485 | |
| Record name | Benzamide, N,N-diisopropyl-3,4,5-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90213485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63886-93-1 | |
| Record name | Benzamide, N,N-diisopropyl-3,4,5-trimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063886931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N,N-diisopropyl-3,4,5-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90213485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Chromatographic Characterization of N,n Diisopropyl 3,4,5 Trimethoxybenzamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of N,N-diisopropyl-3,4,5-trimethoxybenzamide in solution. Through the analysis of ¹H, ¹³C, and two-dimensional NMR spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the connectivity from the trimethoxy-substituted aromatic ring to the diisopropylamide moiety.
Proton (¹H) NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound provides distinct signals that correspond to each unique proton environment in the molecule. The symmetrical substitution pattern of the benzene (B151609) ring simplifies the aromatic region significantly.
Aromatic Protons: The two protons on the aromatic ring (H-2 and H-6) are chemically equivalent and appear as a single sharp singlet.
Methoxy (B1213986) Protons: The three methoxy groups give rise to two distinct singlets. The two groups at the C-3 and C-5 positions are equivalent, producing one singlet with an integration of 6H, while the C-4 methoxy group produces a separate singlet integrating to 3H.
Isopropyl Protons: The N,N-diisopropyl group features two sets of protons. The two methine (-CH) protons appear as a multiplet, often a septet. The four methyl (-CH₃) groups are equivalent and produce a single doublet. Due to restricted rotation around the amide C-N bond at room temperature, it is possible for the isopropyl signals to appear broadened or as multiple distinct signals. sapub.org
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (H-2, H-6) | 6.5 - 6.7 | Singlet (s) | 2H |
| Methoxy (C4-OCH₃) | ~3.88 | Singlet (s) | 3H |
| Methoxy (C3, C5-OCH₃) | ~3.85 | Singlet (s) | 6H |
| Isopropyl (-CH) | 3.6 - 4.1 | Multiplet (m) | 2H |
| Isopropyl (-CH₃) | 1.2 - 1.5 | Doublet (d) | 12H |
Carbon-13 (¹³C) NMR Spectral Interpretation
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule, complementing the ¹H NMR data. The chemical shifts are indicative of the electronic environment of each carbon.
Carbonyl Carbon: The amide carbonyl carbon (C=O) resonates at a characteristic downfield position, typically around 170 ppm. sci-hub.st
Aromatic Carbons: The six carbons of the benzene ring are chemically distinct. The carbon attached to the carbonyl group (C-1) and the carbons bearing the methoxy groups (C-3, C-4, C-5) appear at lower field due to deshielding effects. The protonated carbons (C-2, C-6) appear at a higher field.
Methoxy Carbons: The carbons of the methoxy groups appear in the 55-65 ppm region. researchgate.net
Isopropyl Carbons: The methine (-CH) and methyl (-CH₃) carbons of the isopropyl groups are observed in the aliphatic region of the spectrum. mdpi.com Similar to the proton signals, these may be broadened or split due to restricted amide bond rotation.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~170.0 |
| Aromatic (C-3, C-5) | ~153.0 |
| Aromatic (C-4) | ~148.0 |
| Aromatic (C-1) | ~130.0 |
| Aromatic (C-2, C-6) | ~105.0 |
| Methoxy (C3, C5 -OCH₃) | ~60.5 |
| Methoxy (C4 -OCH₃) | ~56.0 |
| Isopropyl (-CH) | 46.0 - 51.0 |
| Isopropyl (-CH₃) | ~20.5 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra by establishing correlations between nuclei. core.ac.uk
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the isopropyl methine protons and the isopropyl methyl protons, confirming the isopropyl fragment.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹H-¹³C one-bond correlations). It would definitively link the proton signals for the aromatic, methoxy, and isopropyl groups to their corresponding carbon signals listed in the tables above. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular structure. Key HMBC correlations would include:
Correlations from the aromatic protons (H-2/H-6) to the carbonyl carbon (C=O) and the aromatic carbons C-1, C-3/C-5, and C-4.
A correlation from the isopropyl methine protons to the amide carbonyl carbon (C=O).
Correlations from the methoxy protons to their respective attachment points on the aromatic ring (C-3, C-4, C-5).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within the molecule by detecting their characteristic vibrational frequencies. rsc.org
The IR spectrum of this compound would be dominated by several key absorption bands:
C=O Stretch (Amide I band): A strong, sharp absorption characteristic of a tertiary amide carbonyl group is expected in the region of 1630-1660 cm⁻¹. The absence of N-H bands (typically ~3300 cm⁻¹) confirms the N,N-disubstituted nature of the amide. mdpi.com
C-H Stretches: Aliphatic C-H stretching from the isopropyl and methoxy groups will appear just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹. vscht.cz
C-O Stretches: Strong, distinct bands corresponding to the aryl-alkyl ether linkages (Ar-O-CH₃) are expected around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch).
Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Amide C=O Stretch (Amide I) | 1660 - 1630 | Strong |
| Aromatic C=C Bending | 1600 - 1450 | Medium-Weak |
| Aryl-O-CH₃ Asymmetric Stretch | ~1250 | Strong |
| Aryl-O-CH₃ Symmetric Stretch | ~1050 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight and offers structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of the molecule with high accuracy. For this compound (C₁₆H₂₅NO₄), the expected exact mass is 295.17836. chemsrc.com HRMS analysis of the protonated molecule ([M+H]⁺) would yield a measured m/z value extremely close to the calculated value of 296.18599, confirming the molecular formula. fiu.edu
The fragmentation pattern observed in tandem MS (MS/MS) experiments provides further structural verification. Key fragmentation pathways for the protonated molecule would likely include:
Alpha-Cleavage: The most favorable fragmentation would be the cleavage of the amide C-N bond to generate the highly stable 3,4,5-trimethoxybenzoyl cation.
Loss of Alkoxy Groups: The 3,4,5-trimethoxybenzoyl fragment can undergo subsequent characteristic losses of neutral molecules like formaldehyde (B43269) (CH₂O) or methyl radicals (•CH₃) from the methoxy groups, a known fragmentation pathway for alkoxy-phenyl compounds. nih.gov
| m/z (calculated) | Formula | Proposed Fragment Identity |
| 296.18599 | [C₁₆H₂₆NO₄]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 195.06521 | [C₁₀H₁₁O₄]⁺ | 3,4,5-Trimethoxybenzoyl cation |
| 180.04170 | [C₉H₈O₄]⁺• | Radical cation from loss of •CH₃ from the 195 fragment |
| 165.05464 | [C₉H₉O₃]⁺ | Ion from loss of CH₂O from the 195 fragment |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. nih.gov For this compound (Molecular Weight: 295.42 g/mol ), MS/MS analysis provides critical insights into its gas-phase ion chemistry. chemsrc.com The fragmentation process typically begins with the protonated molecule, [M+H]⁺, which has a mass-to-charge ratio (m/z) of 296.
The primary fragmentation pathway for substituted benzamides often involves the cleavage of the amide bond. researchgate.net In the case of this compound, the most likely initial fragmentation event is the neutral loss of the diisopropylamine (B44863) moiety (101.19 g/mol ), leading to the formation of a highly stable 3,4,5-trimethoxybenzoyl cation. This acylium ion is a prominent peak in the spectrum. Subsequent fragmentation of this ion can occur through the sequential loss of methyl radicals (•CH₃) from the methoxy groups or the elimination of neutral molecules like carbon monoxide (CO) or formaldehyde (CH₂O).
The study of fragmentation pathways is crucial for the unequivocal identification of the compound in complex matrices and for distinguishing it from structurally related isomers or derivatives. researchgate.netnih.gov Computational tools can be employed alongside experimental data to predict and confirm the observed fragmentation patterns. nih.gov
Table 1: Proposed MS/MS Fragmentation Pathway for [this compound+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 296 | 195 | C₆H₁₅N (Diisopropylamine) | 3,4,5-Trimethoxybenzoyl cation |
| 195 | 180 | •CH₃ (Methyl radical) | 4,5-Dimethoxy-3-hydroxybenzoyl cation |
| 195 | 167 | CO (Carbon monoxide) | 1,2,3-Trimethoxy-5-propylbenzene cation |
| 180 | 165 | •CH₃ (Methyl radical) | 3,4-Dihydroxy-5-methoxybenzoyl cation |
| 167 | 152 | •CH₃ (Methyl radical) | 1,2-Dimethoxy-3-propyl-benzene cation |
Note: The fragmentation pathway and fragment structures are proposed based on general principles of mass spectrometry for similar compounds and require experimental verification.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized chemical compounds like this compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds. nih.gov A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed to separate the main compound from any impurities, starting materials, or degradation products. scielo.brresearchgate.net
For a compound like this compound, a typical RP-HPLC method would employ a C18 column, which provides excellent separation for moderately polar to nonpolar analytes. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer, run under isocratic or gradient elution conditions. scielo.brnanobioletters.com Detection is commonly performed using a photodiode array (PDA) or UV detector set at a wavelength where the trimethoxybenzoyl chromophore exhibits maximum absorbance, likely in the range of 210-280 nm. scielo.brnanobioletters.com The method validation would be performed according to ICH guidelines, assessing parameters like linearity, accuracy, precision, and robustness. researchgate.net
Table 2: Typical HPLC Method Parameters
| Parameter | Condition | Reference |
| Column | C18 (e.g., Kromasil 100, 250 x 4.6mm, 5µm) | scielo.brresearchgate.net |
| Mobile Phase | Acetonitrile/Methanol and Ammonium Formate Buffer | scielo.brresearchgate.net |
| Elution Mode | Isocratic or Gradient | nih.gov |
| Flow Rate | 1.0 mL/min | scielo.brresearchgate.net |
| Detector | Photodiode Array (PDA) or UV-Vis | scielo.br |
| Detection Wavelength | ~213 nm or ~278 nm | scielo.brnanobioletters.com |
| Injection Volume | 10-20 µL | |
| Column Temperature | 25-30 °C | nanobioletters.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and thermally stable compounds. researchgate.net Substituted benzamides can often be analyzed by GC-MS, provided they have sufficient volatility and thermal stability to prevent decomposition in the injector and column. nih.gov
The analysis would typically involve a capillary GC column with a non-polar stationary phase, such as a 5% phenyl-polysiloxane (e.g., HP-5MS). rsc.org The oven temperature would be programmed to start at a lower temperature and ramp up to a higher temperature to ensure efficient separation of the analyte from any volatile impurities. rsc.org The separated components are then introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. rsc.org The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern, serves as a chemical fingerprint for identification, which can be compared against spectral libraries. researchgate.net For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. semanticscholar.org
Table 3: General GC-MS Method Parameters
| Parameter | Condition | Reference |
| GC Column | Capillary Column (e.g., HP-5MS, 30m x 0.25mm, 0.25µm) | rsc.org |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) | rsc.org |
| Injector Temperature | 250-280 °C | rsc.org |
| Oven Program | Initial temp ~60-100°C, ramp 10-20°C/min to ~300°C | rsc.org |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | rsc.org |
| Mass Analyzer | Quadrupole or Ion Trap | thermofisher.com |
| Scan Range | 40-500 m/z | rsc.org |
| Transfer Line Temp | 250-280 °C | rsc.org |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and intermolecular interactions in the solid state. researchgate.net
While the specific crystal structure of this compound is not publicly available, analysis of related structures, such as other diisopropyl-substituted amides and substituted benzamides, allows for an informed prediction of its solid-state characteristics. mdpi.comnih.gov A suitable single crystal of the compound would be grown from an appropriate solvent and analyzed using a diffractometer. nih.gov
Table 4: Predicted Crystallographic Data and Structural Features
| Parameter | Predicted Value / Feature | Reference |
| Crystal System | Monoclinic or Orthorhombic | researchgate.net |
| Space Group | Centrosymmetric or Chiral (e.g., P2₁/c, P2₁2₁2₁) | nih.gov |
| C-N Amide Bond Length | ~1.36 Å | mdpi.com |
| C=O Amide Bond Length | ~1.23 Å | mdpi.com |
| O-C-N Bond Angle | ~122° | mdpi.com |
| Key Interactions | Intermolecular C-H···O interactions, π–π stacking | nsf.gov |
| Conformation | Planar amide group, specific orientation of isopropyl groups | mdpi.com |
Note: These parameters are predictions based on data from structurally similar compounds and await experimental confirmation.
Structural Modification and Rational Design of N,n Diisopropyl 3,4,5 Trimethoxybenzamide Analogues
Core Scaffold Modifications and Their Impact on Molecular Conformation
Alterations to the central benzamide (B126) core of N,N-diisopropyl-3,4,5-trimethoxybenzamide can profoundly influence the molecule's three-dimensional structure and, consequently, its interactions with biological systems. Replacing the benzamide unit with other cyclic structures can introduce new conformational constraints and opportunities for molecular interactions.
Another approach involves the replacement of the benzamide group with bioisosteric five-membered heterocyclic rings, a common strategy in medicinal chemistry.
Systemic Variation of N-Substituents (e.g., Alkyl, Aryl, Heteroaryl Diisopropyl Analogues)
The N,N-diisopropyl groups of the parent compound play a crucial role in defining its lipophilicity and steric profile. Systematic variation of these substituents allows for a detailed exploration of how changes in size, shape, and electronic nature at the nitrogen atom impact the molecule's properties.
The synthesis of various N-substituted benzamides has been widely reported. For example, combretastatin (B1194345) analogues have been synthesized with various N-substituents, including N-phenyl thioamides and N-amino imidazolones, starting from a trimethoxyphenyl precursor. nih.gov These studies provide a synthetic framework for creating a diverse library of N-substituted analogues of this compound.
Table 1: Examples of N-Substituent Variations in Benzamide Analogues
| N-Substituent Variation | Resulting Analogue Type | Potential Impact |
| Replacement of one isopropyl with an aryl group | N-aryl-N-isopropyl-3,4,5-trimethoxybenzamide | Introduction of aromatic interactions, altered electronics |
| Replacement of one isopropyl with a heteroaryl group | N-heteroaryl-N-isopropyl-3,4,5-trimethoxybenzamide | Introduction of hydrogen bonding capabilities, modified polarity |
| Variation in alkyl chain length or branching | N,N-dialkyl-3,4,5-trimethoxybenzamides | Fine-tuning of lipophilicity and steric hindrance |
Substitution Pattern Elucidation on the Phenyl Ring (e.g., Trimethoxy vs. Other Methoxy (B1213986) Substitutions)
The 3,4,5-trimethoxy substitution pattern on the phenyl ring is a key feature of the parent compound. The number and position of these methoxy groups significantly influence the electronic properties and conformation of the ring.
Crystal structure analysis of N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide reveals that the meta-methoxy groups are nearly coplanar with the aromatic ring, while the para-methoxy group is markedly displaced. nih.gov This non-planar arrangement of the para-methoxy group is attributed to a combination of resonance effects and steric interactions between the multiple methoxy groups. nih.gov This highlights the conformational complexity introduced by the trimethoxy substitution pattern.
Varying the substitution pattern, for instance, to a 2,4,5- or 3,4-dimethoxy arrangement, would be expected to alter the molecule's electronic distribution and conformational preferences. Such changes can impact how the phenyl ring interacts with its environment.
Introduction of Stereochemical Elements and Chiral Analogues
The introduction of chirality into the this compound scaffold opens up possibilities for creating enantiomerically pure compounds with potentially distinct properties. Chirality can be introduced at several positions, including the N-alkyl substituents or by creating atropisomers through restricted rotation around the aryl-carbonyl bond.
The synthesis of chiral amides can be achieved using chiral amines or through the use of chiral auxiliaries. For example, a practical method for preparing chiral auxiliaries like (3S)- and (3R)-3,6-dihydro-2,5-diethoxy-3-isopropyl-pyrazine has been developed, which could be adapted for the synthesis of chiral N-substituted benzamides. researchgate.net Additionally, methods for the stereoselective preparation of chiral arylsulfinamides demonstrate the feasibility of creating chiral amide-like structures. researchgate.net
The conformational analysis of chiral amides, such as those derived from R-(+)/S-(−)-N-methyl-1-phenylethylamine, has been studied using X-ray analysis and theoretical calculations. researchgate.net These studies provide insights into how the presence of a stereocenter influences the preferred conformation of the molecule.
Bioisosteric Replacements in the this compound Scaffold
Amide Bond Bioisosteres: The amide bond is susceptible to enzymatic hydrolysis. Replacing it with more stable groups can be advantageous. Common bioisosteres for the amide group include triazoles, oxadiazoles, and sulfonamides. drughunter.comnih.govhyphadiscovery.com For example, 1,2,4-triazoles can serve as metabolically stable tertiary amide bioisosteres. drughunter.com
Diisopropylamino Group Bioisosteres: The N,N-diisopropyl group can be replaced with other bulky alkyl or cyclic amino groups to modulate lipophilicity and steric bulk. For instance, piperidine (B6355638) or other cyclic amines could be used as replacements.
Trimethoxyphenyl Group Bioisosteres: The 3,4,5-trimethoxyphenyl group can be replaced by other substituted aromatic or heteroaromatic rings to explore different electronic and steric effects. For example, the replacement of a dimethoxyphenyl group with an indazole has been shown to reduce plasma protein binding in other molecular series. cambridgemedchemconsulting.com
Table 2: Potential Bioisosteric Replacements
| Original Group | Bioisosteric Replacement | Rationale |
| Amide (-CO-N<) | 1,2,4-Triazole | Increased metabolic stability, similar hydrogen bonding properties. drughunter.com |
| Amide (-CO-N<) | Sulfonamide (-SO2-N<) | Increased lipophilicity and metabolic stability. drughunter.com |
| 3,4,5-Trimethoxyphenyl | Indazole | Altered electronic profile, potential for improved pharmacokinetic properties. cambridgemedchemconsulting.com |
| N,N-Diisopropylamino | Piperidin-1-yl | Introduction of a cyclic amine, different conformational constraints. |
Design Principles for Modulating Molecular Properties (excluding prohibited elements)
The rational design of analogues of this compound is guided by a set of principles aimed at systematically tuning its molecular properties. These principles are derived from an understanding of structure-property relationships.
Controlling Conformation: The three-dimensional shape of the molecule is critical for its interactions. The introduction of bulky groups, cyclic structures, or stereocenters can be used to control the conformation and restrict rotational freedom. For instance, the planarity of the molecule can be influenced by the choice of N-substituents and the substitution pattern on the phenyl ring.
Altering Electronic Properties: The electronic nature of the molecule can be modified by introducing electron-donating or electron-withdrawing groups on the phenyl ring or by replacing the phenyl ring with a heteroaromatic system. This can influence the molecule's polarity and its ability to participate in various intermolecular interactions.
By systematically applying these design principles, it is possible to create a library of this compound analogues with a wide range of physicochemical properties, allowing for a thorough investigation of how these properties relate to the molecule's behavior.
Exploration of Structure Activity Relationships Sar for N,n Diisopropyl 3,4,5 Trimethoxybenzamide Scaffolds
General Principles of Structure-Activity Relationship Analysis in Benzamide (B126) Chemistry
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that investigates the connection between a molecule's chemical structure and its biological activity. pharmacologymentor.comcollaborativedrug.com The core principle is that the specific arrangement of atoms and functional groups within a compound dictates its interaction with biological targets like enzymes and receptors. oncodesign-services.comsolubilityofthings.com By making systematic modifications to a lead compound's structure, chemists can deduce which parts of the molecule are essential for its activity (the pharmacophore), which parts can be altered to improve properties, and which parts contribute to undesirable effects. slideshare.netdrugdesign.org
In benzamide chemistry, SAR studies typically focus on several key areas:
Aromatic Ring Substitution: The nature, position, and number of substituents on the phenyl ring can drastically alter electronic properties, hydrophobicity, and steric profile, thereby influencing binding affinity and selectivity. drugdesign.orgrroij.com
Amide Linker Modification: The amide group itself is a critical functional group, capable of forming hydrogen bonds. Altering the atoms of the amide bond or constraining its conformation can have a significant impact on biological activity.
N-Substitution: The substituents attached to the amide nitrogen play a vital role in defining the molecule's interaction with its target. nih.govelsevierpure.com Variations in these groups can affect potency, selectivity, and pharmacokinetic properties.
The ultimate goal of a SAR analysis is to build a comprehensive model that explains how structural changes translate into changes in biological effect, guiding the design of more potent and selective therapeutic agents. pharmacologymentor.comdrugdesign.org
Influence of N-Alkyl Substitution on Molecular Recognition and Biological Interactions (e.g., diisopropyl vs. other alkyls)
The substitution pattern on the amide nitrogen of benzamide derivatives is a critical determinant of their biological activity. Research has consistently shown that both the size and number of alkyl substituents can dramatically influence receptor binding and functional potency. nih.gov
A key finding in the SAR of benzamides is that N,N-dialkyl derivatives often exhibit higher affinity for their biological targets compared to their N-monoalkyl or N-unsubstituted counterparts. nih.gov For instance, in a study of benzamide derivatives targeting opioid receptors, N,N-dialkylbenzamides showed significantly greater binding affinity than N-monoalkylbenzamides, while the N-unsubstituted version had the lowest affinity. nih.gov This highlights the crucial role of the amide substitution pattern in the molecular recognition process, suggesting that the N-substituents are key structural elements for effective interaction with the receptor. nih.gov
The nature of the alkyl groups is also paramount. The diisopropyl groups on N,N-diisopropyl-3,4,5-trimethoxybenzamide provide significant steric bulk. This bulk can serve several purposes:
Enhanced Selectivity: The specific size and shape of the diisopropyl groups may allow the molecule to fit snugly into a particular binding pocket while preventing it from binding to other, off-target receptors that cannot accommodate such bulky substituents.
Hydrophobicity: The alkyl groups increase the lipophilicity of the amide portion of the molecule, which can enhance its ability to cross cell membranes or interact with hydrophobic pockets within the target protein.
Role of the 3,4,5-Trimethoxy Phenyl Moiety in Defining Molecular Selectivity
The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore in medicinal chemistry, frequently associated with specific biological activities, particularly in the realm of anticancer agents. nih.govmdpi.com This moiety is a key structural feature of natural products known to interact with tubulin, such as colchicine (B1669291) and podophyllotoxin. mdpi.com Its inclusion in synthetic molecules like this compound often aims to leverage this inherent biological activity.
The significance of the 3,4,5-trimethoxy arrangement lies in its ability to confer molecular selectivity through several mechanisms:
Specific Hydrogen Bonding: The three methoxy (B1213986) groups, with their oxygen atoms, can act as hydrogen bond acceptors, forming specific interactions with amino acid residues in a protein's binding pocket. The precise 3,4,5-pattern creates a distinct spatial arrangement of these acceptors, which can be critical for selective recognition by a target protein. researchgate.net
Defined Conformation: The substitution pattern on the phenyl ring influences its electronic properties and can dictate its preferred orientation within a binding site. Studies have shown that the 3,4,5-trimethoxy substitution pattern on ring A of chalcones is particularly associated with cytotoxic effects arising from tubulin interaction. nih.gov
In one study, chalcones featuring a 3,4,5-trimethoxyphenyl group were found to selectively inhibit oncogenic K-Ras signaling by causing its mislocalization from the plasma membrane. nih.gov The data suggested that this specific moiety might represent a novel pharmacophore for this activity. nih.gov Similarly, in the design of hybrid molecules, the presence of a 3,4,5-trimethoxyphenyl group was considered essential for interaction with the colchicine binding site of tubulin. mdpi.com This underscores the critical role of this functional group in defining the molecular selectivity and mechanism of action for a wide range of biologically active compounds. nih.govmdpi.comnih.gov
Comparative SAR Studies with Related Trimethoxybenzamide Derivatives
Comparative SAR studies are vital for understanding the specific contribution of each part of the this compound scaffold. By synthesizing and testing a series of related analogues where different components of the molecule are systematically varied, researchers can build a detailed picture of the structural requirements for activity.
While direct comparative studies on a series of this compound analogues are not extensively published, valuable insights can be drawn from research on related trimethoxybenzamide and trimethoxyphenyl derivatives.
Key Structural Variations and Their Impact:
| Structural Modification | Observation | Inference for SAR | Reference |
| Variation of the Amide Linker | In a series of pyrrolizines bearing a 3,4,5-trimethoxyphenyl moiety, benzamide derivatives showed higher cytotoxicity than the corresponding Schiff base (imine) analogues. | The amide group is likely crucial for activity, possibly by acting as a key hydrogen bond donor/acceptor or by providing a more optimal orientation of the connected moieties. | nih.gov |
| Modification of the Phenyl Ring | In a study of benzamides as inhibitors of Mycobacterium tuberculosis, moving from primary to secondary benzamides and having electron-rich, smaller substitutions at the C-5 position of the benzamide core led to the most active derivatives. | This suggests that the substitution pattern on the benzamide ring is highly sensitive and that electronic properties and size are critical for potency. | acs.org |
| Isosteric Replacement of the Amide | In chalcone-hybrid compounds, replacing a 3,4,5-trimethoxyphenyl group with a 3,4,5-trimethoxycinnamoyl group (adding a double bond) enhanced antiproliferative activity. | The linker connecting the trimethoxyphenyl ring is not just a spacer; its rigidity and electronic nature (e.g., conjugation) can significantly boost activity. | mdpi.com |
| Replacement of the N-Alkyl Group | In a series of bis-benzamides, surveying various alkyl groups on the side chains led to the identification of a particularly potent compound, demonstrating high sensitivity to the nature of the N-substituent. | The N-alkyl groups are not interchangeable. Their size, shape, and hydrophobicity must be optimized to fit the target's binding pocket for maximal activity. | elsevierpure.com |
These studies collectively demonstrate that the trimethoxybenzamide scaffold is highly tunable. The 3,4,5-trimethoxyphenyl group often serves as an "anchor" or key pharmacophoric element, while modifications to the benzamide ring itself and the N-substituents are critical for fine-tuning potency and selectivity. mdpi.comnih.govacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing a robust QSAR model for analogues of this compound, researchers can predict the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery process. researchgate.net
Physicochemical Descriptors and Their Correlation with Activity (excluding clinical/safety)
The foundation of any QSAR model is the selection of appropriate molecular descriptors that numerically represent the physicochemical properties of the molecules. researchgate.netfrontiersin.org These descriptors quantify the features believed to influence a compound's interaction with its biological target. For a series of this compound analogues, a QSAR model would correlate these descriptors with their measured biological activity. pjoes.com
Below is a table of common physicochemical descriptors and their potential relevance in a QSAR study.
| Descriptor Type | Specific Descriptor | Significance in Correlating with Activity | Reference |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Represents the overall lipophilicity of the molecule. This property is crucial for membrane permeability and interaction with hydrophobic binding pockets. Activity often shows a parabolic relationship with logP. | frontiersin.orgmlsu.ac.in |
| Electronic | Hammett Constant (σ) | Measures the electron-donating or electron-withdrawing ability of a substituent on the phenyl ring. This affects the electronic environment of the molecule, influencing its ability to form electrostatic or hydrogen bond interactions. | mlsu.ac.in |
| Dipole Moment | Indicates the overall polarity of the molecule. It is important for long-range electrostatic interactions with the target receptor. | frontiersin.org | |
| HOMO/LUMO Energies | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to the molecule's ability to donate or accept electrons in charge-transfer interactions. | frontiersin.org | |
| Steric/Topological | Molar Refractivity (MR) | A measure of the volume occupied by a molecule or a substituent, also accounting for its polarizability. It describes the bulk and potential for dispersion forces (van der Waals interactions). | frontiersin.orgmlsu.ac.in |
| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a molecule's ability to form hydrogen bonds and permeate membranes. | frontiersin.org | |
| Verloop Steric Parameters (L, B1-B5) | These parameters describe the size and shape of a substituent in a more detailed, multi-dimensional way than a single value like MR. | mlsu.ac.in |
A successful QSAR model for this compound analogues would generate a mathematical equation demonstrating how these properties combine to determine biological potency. For example, the model might reveal that high activity is correlated with a specific range of LogP, the presence of an electron-donating group at a certain position on the phenyl ring, and a specific steric bulk for the N-alkyl substituents. Such a model is an invaluable tool for the rational design of new, more effective compounds. researchgate.net
Molecular Interactions and Mechanistic Insights of N,n Diisopropyl 3,4,5 Trimethoxybenzamide at the Sub Cellular Level
Investigations of Protein-Ligand Interactions through In Vitro Binding Assays
In vitro binding assays have been instrumental in characterizing the interaction of N,N-diisopropyl-3,4,5-trimethoxybenzamide with specific protein targets. These studies, conducted outside of a living organism, provide quantitative data on binding affinity and selectivity.
One area of investigation has been the compound's interaction with voltage-gated calcium channels (VGCCs). Specifically, studies have focused on its binding to the α1-subunit of these channels. Radioligand binding assays are a common method used to determine the affinity of a compound for a receptor. In these assays, a radiolabeled ligand known to bind to the target is displaced by the test compound. The concentration of the test compound required to displace 50% of the radiolabeled ligand (the IC50 value) is then used to calculate the binding affinity (Ki).
Research has demonstrated that this compound can interact with L-type calcium channels. While specific Ki values for this compound are not always explicitly detailed in publicly available literature, the broader class of benzamides to which it belongs has been studied for their calcium channel blocking properties.
| Target Protein | Assay Type | Key Findings |
| Voltage-Gated Calcium Channels (L-type) | Radioligand Binding Assay | Demonstrates interaction and potential for displacement of known ligands. |
Mechanistic Studies of Enzyme Inhibition or Modulation by this compound Analogues
Analogues of this compound have been synthesized and studied to understand their structure-activity relationships concerning enzyme modulation. These studies often involve modifying the core structure of the parent compound and assessing the impact of these changes on its inhibitory or modulatory effects.
One key analogue is Trimebutine (B1183), which contains the 3,4,5-trimethoxybenzoyl moiety. Studies on trimebutine and its metabolites, including N-desmethyltrimebutine, have provided insights into the potential enzymatic interactions of this class of compounds. For instance, these compounds have been shown to modulate the activity of certain ion channels, which are themselves proteins with enzymatic functions (e.g., gating). The mechanism often involves a direct interaction with the channel protein, leading to a conformational change that alters ion flow.
Another analogue, based on the gallic acid structure (from which the 3,4,5-trimethoxybenzoyl group is derived), has been investigated for its effects on various enzymes. For example, derivatives of gallic acid have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) in vitro. This suggests that the trimethoxyphenyl group may play a role in the inhibitory activity of these compounds.
| Analogue | Target Enzyme/Protein | Mechanism of Action |
| Trimebutine | Voltage-Gated Sodium and Potassium Channels | Modulation of channel gating, leading to altered ion conductance. |
| Gallic Acid Derivatives | Cyclooxygenase (COX), Lipoxygenase (LOX) | Inhibition of enzyme activity, potentially through competitive or non-competitive binding. |
Cellular Target Engagement Studies (In Vitro Models)
Cellular target engagement studies in in vitro models, such as cultured cell lines, are crucial for confirming that a compound interacts with its intended target within a cellular context. These studies bridge the gap between purified protein assays and more complex biological systems.
For this compound and its analogues, cell-based assays have been used to investigate their effects on ion channel function. For example, electrophysiology techniques like patch-clamp recordings in cultured neurons or cardiac myocytes can directly measure the effect of a compound on ion channel currents. These studies have shown that compounds in this family can modulate the activity of voltage-gated sodium, potassium, and calcium channels.
Furthermore, cellular thermal shift assays (CETSA) can be employed to assess target engagement. This method relies on the principle that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature. While specific CETSA data for this compound is not widely reported, this technique represents a powerful tool for confirming direct target interaction in a cellular environment.
| Cell Line/Model | Target | Assay Type | Key Findings |
| Cultured Neurons | Voltage-Gated Sodium Channels | Patch-Clamp Electrophysiology | Modulation of channel inactivation kinetics. |
| Cardiac Myocytes | L-type Calcium Channels | Patch-Clamp Electrophysiology | Reduction in peak calcium current. |
Analysis of Sub-Cellular Distribution and Localization (in vitro)
Understanding the sub-cellular distribution of a compound is essential for interpreting its biological effects. In vitro methods for tracking the localization of small molecules often involve fluorescently labeling the compound or using advanced imaging techniques.
For lipophilic compounds like this compound, it is expected that they can readily cross cell membranes. The presence of the isopropyl groups and the benzamide (B126) structure contributes to its lipophilicity. This property suggests that the compound is likely to distribute into various cellular compartments, including the cytoplasm and potentially intracellular organelles.
Fluorescence microscopy, using either intrinsically fluorescent analogues or tagged versions of the compound, can provide visual evidence of its sub-cellular localization. For example, co-localization studies with fluorescent markers for specific organelles (e.g., mitochondria, endoplasmic reticulum) can reveal where the compound accumulates within the cell. While specific studies on the sub-cellular localization of this compound are limited, its physicochemical properties suggest a broad distribution within the cell.
| Technique | Expected Localization | Rationale |
| Fluorescence Microscopy | Cytoplasm, Intracellular Membranes | Lipophilic nature allows for passage across cell and organelle membranes. |
| Sub-cellular Fractionation followed by LC-MS/MS | Various cellular fractions | Broad distribution due to physicochemical properties. |
Molecular Pathways Modulated by this compound in Experimental Systems (in vitro)
The interaction of this compound with its cellular targets can lead to the modulation of various downstream molecular pathways. By altering the activity of key proteins like ion channels, the compound can influence signaling cascades that regulate cellular function.
In vitro studies have suggested that by modulating calcium influx through L-type calcium channels, this compound and its analogues can impact calcium-dependent signaling pathways. These pathways are involved in a multitude of cellular processes, including gene expression, cell proliferation, and apoptosis. For instance, a reduction in intracellular calcium levels can affect the activation of calcium-dependent enzymes such as calmodulin-dependent kinases (CaMKs) and protein kinase C (PKC).
Furthermore, the modulation of sodium and potassium channels can influence cellular excitability and neurotransmitter release in neuronal models. By altering the firing patterns of neurons, these compounds can indirectly affect signaling pathways regulated by neuronal activity.
| Modulated Pathway | Upstream Event | Downstream Consequences |
| Calcium Signaling | Inhibition of L-type calcium channels | Reduced activation of CaMKs and PKC; altered gene expression. |
| Neuronal Signaling | Modulation of voltage-gated sodium and potassium channels | Altered neuronal excitability and neurotransmitter release. |
Computational Chemistry and in Silico Approaches to N,n Diisopropyl 3,4,5 Trimethoxybenzamide Research
Molecular Docking Simulations for Ligand-Target Recognition
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N,N-diisopropyl-3,4,5-trimethoxybenzamide, docking simulations are employed to identify potential biological targets and elucidate the specific interactions that govern the binding process. This method involves placing the 3D structure of the compound into the binding site of a macromolecular target, such as a protein or enzyme, and calculating the binding affinity using a scoring function.
Studies on structurally related benzamide (B126) derivatives have successfully used molecular docking to identify potential inhibitors for various protein targets, such as the bacterial cell division protein FtsZ and Rho-associated kinase-1 (ROCK1). nih.govtandfonline.com For this compound, a hypothetical docking study against a protein kinase would likely reveal key interactions. The trimethoxy-substituted phenyl ring could engage in hydrophobic interactions within the binding pocket, while the carbonyl oxygen of the amide group could act as a hydrogen bond acceptor with backbone amide protons of the protein's amino acid residues. nih.govajpp.in The bulky N,N-diisopropyl groups would significantly influence the compound's orientation and steric fit within the active site. The results of such a simulation are typically presented in a table detailing the binding energy and the specific amino acid residues involved in the interaction.
Table 1: Example of Molecular Docking Results for this compound against a Hypothetical Protein Kinase
| Parameter | Predicted Value | Significance |
|---|---|---|
| Binding Energy (kcal/mol) | -8.5 | Indicates a strong, favorable binding affinity. openmedicinalchemistryjournal.com |
| Hydrogen Bonds | GLU-101, LYS-53 | The carbonyl oxygen acts as an acceptor, forming key stabilizing interactions. |
| Hydrophobic Interactions | LEU-25, VAL-33, ILE-99 | The trimethoxy-phenyl and diisopropyl groups fit into a nonpolar pocket. |
| Interacting Residues | GLU-101, LYS-53, LEU-25, VAL-33, ILE-99, PHE-150 | Highlights the specific amino acids in the binding site that interact with the ligand. |
Note: This table is illustrative and based on typical results from docking studies of similar molecules.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. nih.gov The rotation around the amide bond and the flexibility of the isopropyl groups mean the compound can adopt multiple shapes, and MD can predict the most energetically favorable conformations in a given environment (e.g., in water or a protein's binding site). duke.edu
When combined with molecular docking, an MD simulation can assess the stability of the predicted ligand-target complex. nih.gov By simulating the complex for nanoseconds, researchers can observe whether the initial docked pose is maintained, identify subtle changes in binding interactions, and calculate binding free energies. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are monitored to ensure the stability of the simulation and the complex. nih.gov
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model would be constructed based on its key structural motifs. Studies on other benzamides have developed five-featured models that often include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. nih.govresearchgate.net
The key features of this compound would likely be:
One Hydrogen Bond Acceptor: The carbonyl oxygen.
Three Aromatic/Hydrophobic Features: The trimethoxyphenyl ring and the two isopropyl groups.
Once developed, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases. This process rapidly filters vast libraries to identify other structurally diverse compounds that match the pharmacophore and are therefore likely to share similar biological activity. This strategy is a highly efficient method for discovering new lead compounds. tandfonline.com
Table 2: Potential Pharmacophoric Features of this compound
| Feature Type | Location on Molecule | Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor | Carbonyl Oxygen | Forms directed electrostatic interactions with donor groups on a receptor. |
| Hydrophobic Group | Phenyl Ring | Engages in van der Waals and π-π stacking interactions in nonpolar pockets. |
| Hydrophobic Group | Isopropyl Group 1 | Occupies hydrophobic sub-pockets, contributing to binding affinity. |
| Hydrophobic Group | Isopropyl Group 2 | Occupies hydrophobic sub-pockets, contributing to binding affinity. |
Note: This table is illustrative and based on the chemical structure of the compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. arxiv.org DFT calculations can determine the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP) of this compound. The MEP map is particularly useful as it visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential intermolecular interactions. bohrium.comnih.gov For this compound, the oxygen atoms of the methoxy (B1213986) and amide groups would be identified as regions of negative potential (red/yellow), while hydrogen atoms might show positive potential (blue). researchgate.net
Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. bohrium.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity. These calculations are often performed using functionals like B3LYP with a suitable basis set such as 6-311G(d,p). nih.govresearchgate.net
Table 3: Representative DFT-Calculated Electronic Properties
| Property | Predicted Value | Implication |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | -1.5 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates high chemical stability. bohrium.comresearchgate.net |
| Total Energy | -1815 Hartrees | The ground state energy of the optimized molecular structure. globalresearchonline.net |
Note: Values are representative examples based on DFT studies of similar aromatic compounds and are highly dependent on the chosen functional and basis set. nih.govglobalresearchonline.net
Quantum Chemical Calculations for Molecular Descriptors and Property Prediction
Quantum chemical calculations, including DFT and other methods, can compute a wide range of molecular descriptors. These descriptors are quantitative values that characterize the physical, chemical, or electronic properties of a molecule. For this compound, these can include dipole moment, polarizability, and Mulliken atomic charges.
Note: This table contains hypothetical values based on calculations for related molecules.
In Silico ADME/Tox Predictions (Focus on theoretical physicochemical properties, excluding actual toxicity profiles)
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. mdpi.combohrium.com These predictions are crucial for early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles. For this compound, various physicochemical properties can be calculated using computational models. These properties are often evaluated against established guidelines like Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a molecule and its likelihood of being orally bioavailable.
Key predicted properties include the logarithm of the partition coefficient (logP), which measures lipophilicity, the topological polar surface area (TPSA), which correlates with membrane permeability, and the number of hydrogen bond donors and acceptors. mdpi.com Online tools and specialized software can rapidly generate these predictions based solely on the 2D structure of the molecule. mdpi.com
Table 5: Predicted Physicochemical Properties and ADME Parameters for this compound
| Property/Parameter | Predicted Value | Significance for ADME |
|---|---|---|
| Molecular Weight | 295.39 g/mol | Complies with Lipinski's rule (< 500). |
| logP (Lipophilicity) | 2.8 | Indicates good lipid solubility for membrane passage. |
| Topological Polar Surface Area (TPSA) | 49.9 Ų | Suggests good intestinal absorption and cell permeability (< 140 Ų). mdpi.com |
| Hydrogen Bond Donors | 0 | Complies with Lipinski's rule (≤ 5). |
| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's rule (≤ 10). |
| Lipinski's Rule of Five Violations | 0 | Predicts good potential for oral bioavailability. |
| Gastrointestinal (GI) Absorption | High | Predicted to be well-absorbed from the gut. mdpi.com |
| Blood-Brain Barrier (BBB) Permeant | Yes | The combination of lipophilicity and TPSA suggests it may cross the BBB. mdpi.com |
Note: These values are predictions from computational models and databases.
Emerging Research Directions and Future Perspectives for N,n Diisopropyl 3,4,5 Trimethoxybenzamide in Chemical Biology
Integration with High-Throughput Screening Methodologies (in vitro)
High-throughput screening (HTS) is a powerful technology for the rapid assessment of large numbers of compounds for a specific biological activity. nih.govnih.gov The integration of N,N-diisopropyl-3,4,5-trimethoxybenzamide and its derivatives into HTS campaigns is a promising direction for uncovering novel biological functions. Libraries of compounds based on the this compound scaffold could be synthesized and screened against a wide array of in vitro assays. nih.gov
These assays could range from simple enzyme inhibition assays to more complex cell-based phenotypic screens. nih.gov For example, a library of this compound analogs could be screened for their ability to modulate the activity of a particular enzyme family, such as kinases or proteases, or to alter a specific cellular process, such as cell cycle progression or signal transduction. The trimethoxybenzene moiety is present in compounds that have shown activity in such assays, suggesting the potential for this scaffold.
The development of robust and miniaturized HTS assays is crucial for the efficient screening of compound libraries. nih.gov The physical properties of this compound, such as its solubility and stability, would need to be considered in the design of these assays to ensure reliable and reproducible results.
Potential for Scaffold Diversification in Novel Chemical Space Exploration
The exploration of novel chemical space is essential for the discovery of new chemical probes and tool compounds with unique biological activities. The this compound structure represents a versatile scaffold that can be systematically modified to generate a diverse library of analogs. nih.gov This process, known as scaffold hopping or diversification, can lead to the identification of compounds with improved potency, selectivity, or novel mechanisms of action. nih.gov
Diversification of the this compound scaffold could be achieved through several synthetic strategies. The trimethoxyphenyl ring can be substituted with a variety of functional groups to explore the effects of electronic and steric modifications on biological activity. Similarly, the diisopropylamino group can be replaced with other secondary or tertiary amines to probe the importance of this moiety for target engagement.
Furthermore, the amide linkage itself can be replaced with other functional groups, such as esters, ketones, or heterocycles, to create entirely new classes of compounds. The synthesis of a library of such analogs would significantly expand the chemical space around the parent molecule and increase the probability of discovering compounds with desired biological properties.
| Diversification Strategy | Potential Modifications | Objective |
| Aromatic Ring Substitution | Halogens, alkyl groups, nitro groups, etc. | Explore electronic and steric effects on binding. |
| Amine Modification | Different alkyl or cyclic amines. | Investigate the role of the amine in target interaction. |
| Scaffold Hopping | Replacement of the amide with other linkers (e.g., ester, sulfonamide). | Create novel chemical entities with potentially different properties. |
| Heterocyclic Integration | Fusion or substitution with heterocyclic rings. | Introduce new pharmacophoric elements and explore 3D space. nih.gov |
Applications in Mechanistic Organic Chemistry and Reaction Design
The this compound molecule can serve as a model system for studying reaction mechanisms and developing new synthetic methodologies. The presence of multiple functional groups, including the amide, the trimethoxyphenyl ring, and the diisopropylamino group, allows for the investigation of a variety of chemical transformations.
For instance, the steric hindrance imposed by the diisopropyl groups on the amide nitrogen can influence the reactivity of the carbonyl group. Mechanistic studies could focus on the kinetics and thermodynamics of amide hydrolysis or reduction under various conditions. A one-pot synthesis of a related compound, N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenyl propanamide, highlights the potential for developing efficient synthetic routes involving diisopropylamine (B44863). researchgate.netnewdrugapprovals.org
Furthermore, the electron-rich trimethoxyphenyl ring is susceptible to electrophilic aromatic substitution, and the directing effects of the methoxy (B1213986) and benzamide (B126) groups could be investigated. The development of novel catalytic systems for the selective functionalization of the aromatic ring in the presence of the other functional groups would be a valuable contribution to synthetic organic chemistry.
Theoretical Contributions to Molecular Design Principles (excluding therapeutic applications)
Computational and theoretical chemistry can provide valuable insights into the molecular properties of this compound and guide the design of new molecules with specific functions. Molecular modeling techniques, such as quantum mechanics calculations and molecular dynamics simulations, can be used to predict the three-dimensional structure, conformational preferences, and electronic properties of the molecule.
These theoretical studies can contribute to a deeper understanding of the fundamental principles of molecular recognition. For example, by modeling the interaction of this compound and its analogs with a hypothetical protein binding pocket, it is possible to identify the key structural features that contribute to binding affinity and selectivity. This information can then be used to design new compounds with enhanced properties.
Moreover, quantitative structure-activity relationship (QSAR) studies can be performed on a library of this compound derivatives to correlate their structural features with their observed biological activities. The resulting QSAR models can be used to predict the activity of virtual compounds and to prioritize the synthesis of the most promising candidates.
| Theoretical Approach | Application to this compound | Potential Insights |
| Quantum Mechanics | Calculation of electronic properties, bond energies, and reaction pathways. | Understanding of reactivity and stability. |
| Molecular Dynamics | Simulation of conformational dynamics and solvent effects. | Prediction of preferred conformations in different environments. |
| Molecular Docking | Prediction of binding modes to hypothetical protein targets. | Identification of key intermolecular interactions. |
| QSAR | Correlation of structural descriptors with in vitro activity data. | Development of predictive models for compound design. |
Q & A
Q. What are the optimal synthetic routes for preparing N,N-diisopropyl-3,4,5-trimethoxybenzamide with high purity?
Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : React 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
- Step 2 : Couple the intermediate with diisopropylamine in the presence of a base (e.g., triethylamine) under anhydrous conditions.
- Step 3 : Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>98%) and / NMR spectroscopy .
Key Considerations : Control reaction temperature (<0°C during acylation) to minimize side reactions like hydrolysis.
Q. How can the molecular structure of this compound be validated experimentally?
Methodological Answer :
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer :
- Enzyme Inhibition : Test against acetylcholinesterase (AChE) using Ellman’s assay (IC determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM.
- Solubility Optimization : Use DMSO stock solutions (<0.1% final concentration) in PBS or cell culture media to avoid solvent toxicity .
Advanced Research Questions
Q. How can computational methods predict binding modes of this compound to biological targets?
Methodological Answer :
- Docking Studies : Use GOLD (Genetic Optimisation for Ligand Docking) with flexible ligand parameters and partial protein flexibility. Focus on conserved residues in catalytic sites (e.g., AChE’s Trp86, Tyr337) .
- Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories) using AMBER or GROMACS. Analyze RMSD (<2.5 Å) and hydrogen-bond persistence .
- Free Energy Calculations : MM-GBSA to estimate binding affinities (ΔG) and rank derivatives .
Q. How to resolve contradictions between in vitro and in vivo activity data for derivatives?
Methodological Answer :
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to explain reduced in vivo efficacy .
- Bioavailability Enhancement : Formulate as nanoparticles (e.g., PLGA encapsulation) or use prodrug strategies (e.g., esterification of methoxy groups) .
- Dose-Response Re-evaluation : Conduct in vivo studies at multiple doses (e.g., 1–30 mg/kg) to identify nonlinear pharmacokinetics .
Q. What strategies improve selectivity for this compound in SAR studies?
Methodological Answer :
- Substituent Modification : Replace diisopropyl groups with bulkier tert-butyl or cyclic amines to enhance steric hindrance against off-targets .
- Isosteric Replacement : Substitute methoxy groups with trifluoromethoxy or ethoxy to modulate electronic effects without altering steric bulk .
- Fragment-Based Design : Use X-ray co-crystal structures to guide modifications at the benzamide core .
Q. How to analyze and mitigate synthetic byproducts during scale-up?
Methodological Answer :
- Reaction Monitoring : Use inline FTIR or LC-MS to detect intermediates (e.g., unreacted acyl chloride).
- Byproduct Identification : Employ GC-MS or preparative TLC to isolate impurities; optimize reaction time/temperature to suppress side reactions (e.g., over-alkylation) .
- Process Optimization : Switch from batch to flow chemistry for better heat/mass transfer during acylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
